

analytical method validation for 4-Hydroxypropranolol in urine

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Compound of Interest

Compound Name: 4-Hydroxypropranolol
hydrochloride

Cat. No.: B8054821

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Application Note:

Validated LC-MS/MS Method for the Quantification of 4-Hydroxypropranolol in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypropranolol is a pharmacologically active metabolite of propranolol, a non-selective beta-blocker widely used in the treatment of cardiovascular diseases.[1] Monitoring the concentration of 4-Hydroxypropranolol in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of propranolol. A robust, reliable, and validated analytical method is essential for generating high-quality data to support clinical and nonclinical studies.

This document provides a detailed protocol for the validation of an analytical method for the quantitative determination of 4-Hydroxypropranolol in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The validation has been performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][4][5]

Experimental Protocols

Materials and Reagents

- 4-Hydroxypropranolol reference standard
- 4-Hydroxypropranolol-d7 (Internal Standard, IS)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Human urine (drug-free)
- Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)

Instrumentation

- LC System: UHPLC system capable of binary gradient elution.
- Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
- Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).

Preparation of Solutions

- Standard Stock Solutions: Prepare individual stock solutions of 4-Hydroxypropranolol and 4-Hydroxypropranolol-d7 (IS) in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxypropranolol stock solution with 50:50 methanol:water to create working solutions for calibration curve standards and quality control samples.
- Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50:50 methanol:water to achieve a final concentration of 50 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)

- Thaw frozen urine samples to room temperature and vortex to mix.

- Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.
- To 0.5 mL of supernatant, add 20 µL of the IS working solution (50 ng/mL).
- Pre-condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
- Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

Parameter	Condition
Column	C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Program	Time (min)
0.0	
1.0	
5.0	
6.0	
6.1	
8.0	

Table 2: Mass Spectrometer Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	550°C
Ion Spray Voltage	5500 V
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Analyte
4-Hydroxypropranolol	
4-Hydroxypropranolol-d7 (IS)	

Method Validation Protocols & Results

The analytical method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Six different lots of blank human urine were processed and analyzed to ensure no significant interfering peaks were present at the retention times of 4-Hydroxypropranolol and the IS. The response of any interfering peak was less than 20% of the LLOQ response.

Linearity and Lower Limit of Quantification (LLOQ)

Calibration curves were prepared by spiking blank urine with known concentrations of 4-Hydroxypropranolol. The curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

Table 3: Linearity and LLOQ

Parameter	Result
Calibration Range	2.0 ng/mL - 1000 ng/mL
Regression Model	Linear, weighted by $1/x^2$
Correlation Coefficient (r^2)	> 0.995
LLOQ	2.0 ng/mL
Accuracy at LLOQ	Within $\pm 20\%$ of nominal value
Precision (CV%) at LLOQ	$\leq 20\%$

Accuracy and Precision

Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels in replicates (n=6) on three different days.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC Level	Nominal Conc. (ng/mL)	Intra-day (n=6)	Inter-day (n=18)		
Accuracy (%)	Precision (CV%)	Accuracy (%)	Precision (CV%)		
LLOQ	2.0	105.5	8.9	103.8	11.2
Low (LQC)	6.0	98.7	6.5	101.2	7.8
Medium (MQC)	200	102.1	4.2	100.5	5.1
High (HQC)	800	99.3	3.8	98.9	4.5
Acceptance Criteria: Accuracy within $\pm 15\%$ ($\pm 20\%$ for LLOQ), Precision (CV%) $\leq 15\%$ ($\leq 20\%$ for LLOQ). [6] [7]					

Recovery and Matrix Effect

Extraction recovery and matrix effect were evaluated at LQC, MQC, and HQC levels (n=6).

Table 5: Recovery and Matrix Effect

QC Level	Nominal Conc. (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low (LQC)	6.0	88.5	97.2
Medium (MQC)	200	91.2	99.1
High (HQC)	800	90.4	98.5
IS	50	92.1	98.8

Recovery was consistent and reproducible. The matrix effect was minimal and compensated for by the IS.

Stability

The stability of 4-Hydroxypropranolol in human urine was assessed under various conditions (n=6 at LQC and HQC levels).

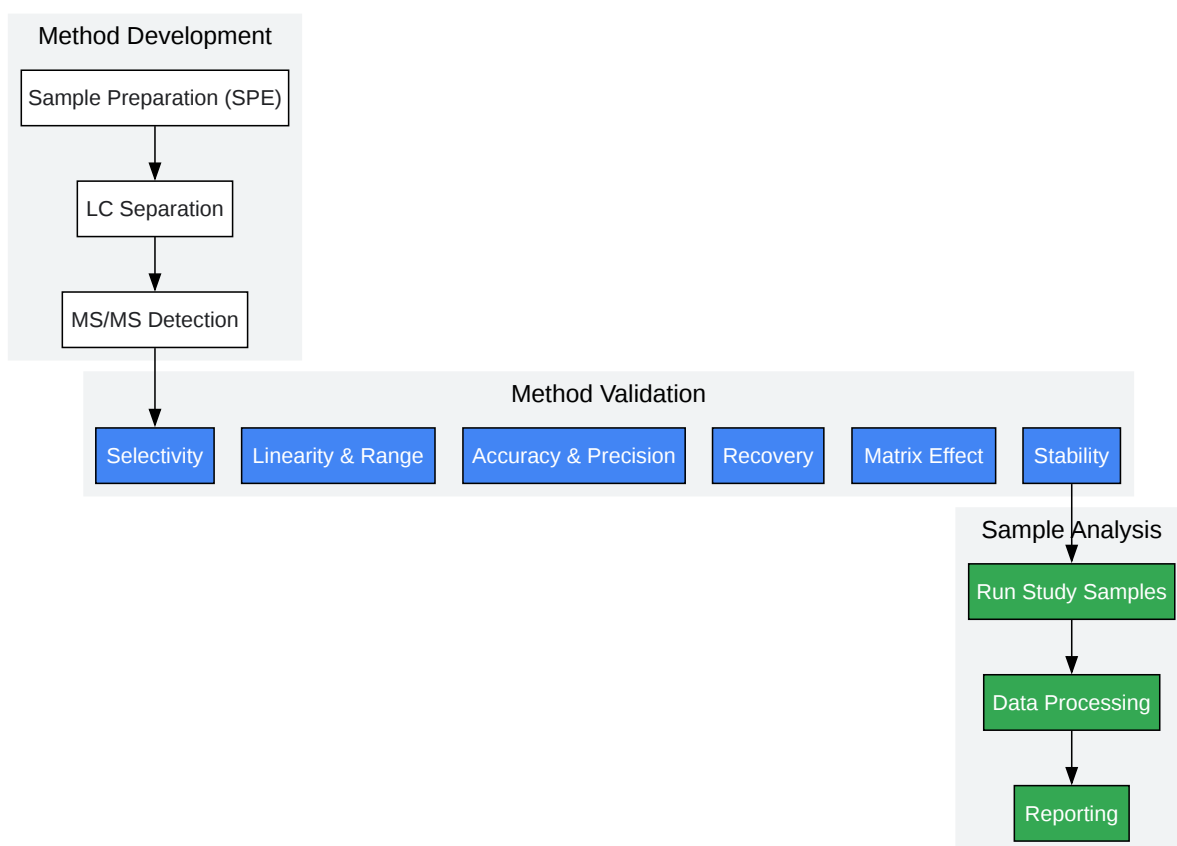
Table 6: Stability Results

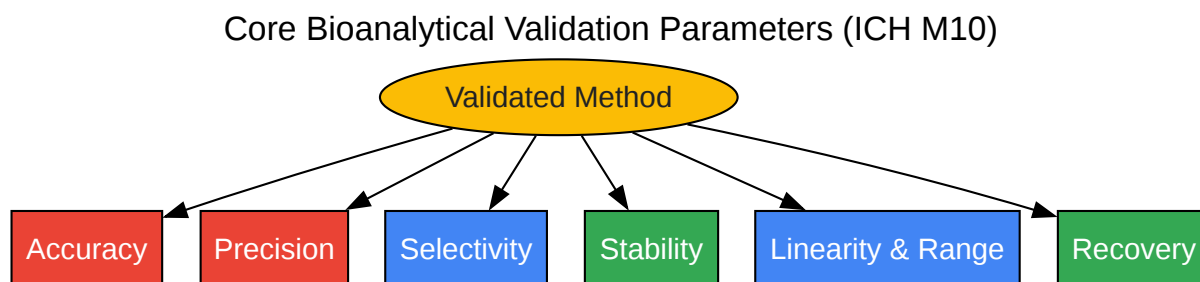
Stability Condition	Duration	Mean Accuracy (%) vs. Fresh Samples	Result
Bench-top	24 hours at Room Temp.	97.5	Stable
Freeze-Thaw	3 cycles (-80°C to RT)	98.1	Stable
Long-term	90 days at -80°C	96.8	Stable

Acceptance Criteria:
Mean concentration within $\pm 15\%$ of nominal values.

Visualization

Analytical Method Validation Workflow





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